molecular formula C11H10F3NO4 B12948546 3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-17-3

3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B12948546
CAS No.: 70629-17-3
M. Wt: 277.20 g/mol
InChI Key: MSIICIIOIIEGNY-UHFFFAOYSA-N
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Description

“3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” is an organic compound that features a hydroxyphenyl group, a trifluoroacetyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, trifluoroacetic anhydride, and alanine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, under inert atmosphere, and at controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The trifluoroacetyl group can be reduced to form a corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-2-aminopropanoic acid: Lacks the trifluoroacetyl group.

    3-(4-Methoxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid: Contains a methoxy group instead of a hydroxy group.

    3-(4-Hydroxyphenyl)-2-[(acetyl)amino]propanoic acid: Contains an acetyl group instead of a trifluoroacetyl group.

Uniqueness

“3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” is unique due to the presence of the trifluoroacetyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity or enhanced metabolic stability.

Properties

CAS No.

70629-17-3

Molecular Formula

C11H10F3NO4

Molecular Weight

277.20 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)

InChI Key

MSIICIIOIIEGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O

Origin of Product

United States

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